molecular formula C11H12N2S B1366053 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine CAS No. 247235-78-5

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine

Cat. No.: B1366053
CAS No.: 247235-78-5
M. Wt: 204.29 g/mol
InChI Key: UFWSEPMUQJPVBS-UHFFFAOYSA-N
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Description

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine is an organic compound that features a phenyl group attached to a methanamine moiety, which is further linked to a thiazole ring.

Scientific Research Applications

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine typically involves the reaction of a phenylmethanamine derivative with a thiazole-containing reagent. One common method includes the use of thiazole-2-carbaldehyde, which reacts with phenylmethanamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, in antiviral applications, it may inhibit viral replication by binding to viral enzymes, thereby preventing the virus from multiplying . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine is unique due to its specific combination of a phenyl group, methanamine moiety, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications such as antiviral research .

Properties

IUPAC Name

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWSEPMUQJPVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406432
Record name 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247235-78-5
Record name 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of N-benzylamine (0.56 mL, 5.1 mmol) and 2-thiazolecarboxaldehyde (0.55 g, 4.9 mmol) in toluene was heated to reflux for 2 hours with azeotropic removal of water. The solution was cooled to room temperature and concentrated to an oil. This oil was dissolved in 15 mL of ethanol and treated with excess NaBH4 and the mixture stirred overnight. Acetone was added and the mixture stirred 30 minutes and concentrated to a soild mass. This mass was partitioned between 2N aqueous NaOH and 2 portions of ethyl ether. The combined ethereal extracts were washed with water, brine, dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to provide 0.59 g (57%) of the title compound.
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

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